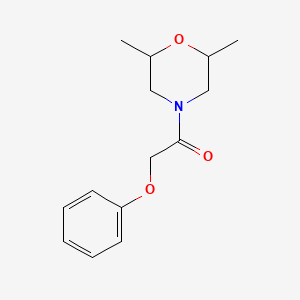![molecular formula C18H21N3O3 B7537992 N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and the immune system, respectively. NM-2201 has been used as a research chemical to investigate the effects of synthetic cannabinoids on the body.
Wirkmechanismus
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids. When N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a variety of effects, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can result in altered mood and increased motivation. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been shown to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress. This can result in increased anxiety and stress levels in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the investigation of the effects of synthetic cannabinoids on these receptors. However, one limitation is that N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide is a relatively new compound, and there is limited information available on its effects and safety.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide. One area of research could be to investigate the long-term effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on the brain and other organs. Another area of research could be to investigate the effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on different populations, such as adolescents and pregnant women. Additionally, research could be conducted to investigate the potential therapeutic applications of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, such as in the treatment of pain or anxiety disorders.
Synthesemethoden
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide can be synthesized by reacting 4-nitroaniline with 2-methylbenzyl chloride, followed by a reaction with 4-chlorobutyronitrile. The resulting compound is then reduced with lithium aluminum hydride to yield N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of appetite, pain, mood, and memory. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been used to study the effects of synthetic cannabinoids on the immune system, as the CB2 receptor is involved in the regulation of immune function.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-3-6-15(14)13-20-18(22)7-4-12-19-16-8-10-17(11-9-16)21(23)24/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAHWJPBMQPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)



![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)